Bim BH3, Peptide IV

Apoptosis Bax activation Structural biology

Bim BH3, Peptide IV is the gold-standard pan-Bcl-2 BH3 peptide for apoptosis research. Unlike Bad BH3 (Bcl-2/Bcl-xL-only) or Noxa BH3 (Mcl-1/A1-only), it binds all five anti-apoptotic proteins with high affinity and directly triggers Bax/Bak activation. Mandatory for BH3 profiling, Mcl-1 dependency assays, and small-molecule mimetic screening. Lyophilized solid ≥98% purity; soluble in DMSO/water.

Molecular Formula C145H222N44O41S
Molecular Weight 3269.7 g/mol
Cat. No. B15581488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBim BH3, Peptide IV
Molecular FormulaC145H222N44O41S
Molecular Weight3269.7 g/mol
Structural Identifiers
InChIInChI=1S/C145H222N44O41S/c1-13-72(6)113(136(225)165-70-107(194)169-103(68-112(203)204)133(222)176-92(47-51-109(197)198)124(213)182-100(62-78-27-17-16-18-28-78)132(221)184-102(67-106(148)193)129(218)167-76(10)118(207)180-99(64-80-39-43-83(191)44-40-80)131(220)183-98(63-79-37-41-82(190)42-38-79)128(217)166-75(9)116(205)170-87(31-21-54-159-141(149)150)121(210)179-96(140(229)230)35-25-58-163-145(157)158)186-126(215)89(33-23-56-161-143(153)154)173-120(209)88(32-22-55-160-142(151)152)174-130(219)97(61-71(4)5)181-123(212)91(46-50-108(195)196)175-122(211)90(45-49-105(147)192)171-117(206)77(11)168-137(226)114(73(7)14-2)188-134(223)101(65-81-69-164-86-30-20-19-29-84(81)86)185-138(227)115(74(8)15-3)187-127(216)93(48-52-110(199)200)177-135(224)104-36-26-59-189(104)139(228)95(34-24-57-162-144(155)156)178-125(214)94(53-60-231-12)172-119(208)85(146)66-111(201)202/h16-20,27-30,37-44,69,71-77,85,87-104,113-115,164,190-191H,13-15,21-26,31-36,45-68,70,146H2,1-12H3,(H2,147,192)(H2,148,193)(H,165,225)(H,166,217)(H,167,218)(H,168,226)(H,169,194)(H,170,205)(H,171,206)(H,172,208)(H,173,209)(H,174,219)(H,175,211)(H,176,222)(H,177,224)(H,178,214)(H,179,210)(H,180,207)(H,181,212)(H,182,213)(H,183,220)(H,184,221)(H,185,227)(H,186,215)(H,187,216)(H,188,223)(H,195,196)(H,197,198)(H,199,200)(H,201,202)(H,203,204)(H,229,230)(H4,149,150,159)(H4,151,152,160)(H4,153,154,161)(H4,155,156,162)(H4,157,158,163)/t72-,73-,74-,75-,76-,77-,85-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,113-,114-,115-/m0/s1
InChIKeyFZPOJISTJNAPMH-FDYZCLOZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bim BH3, Peptide IV: Procurement Considerations for a 26-Residue Pro-Apoptotic BH3-Only Peptide


Bim BH3, Peptide IV (CAS 721885-31-0 / 2088247-34-9) is a 26-residue synthetic peptide derived from the BH3-only protein Bim, a member of the pro-apoptotic Bcl-2 family . The peptide corresponds to the alpha-helical BH3 death domain of Bim, which binds with high affinity to anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, Bcl-w) and directly activates the pro-apoptotic effectors Bax and Bak [1]. The canonical sequence is DMRPEIWIAQELRRIGDEFNAYYARR with a molecular weight of approximately 3269.7 Da . The peptide is typically supplied as a lyophilized solid with purity specifications ranging from >95% to ≥98% depending on the vendor, and is soluble in DMSO or water . This peptide serves as a critical research tool for studying the intrinsic apoptotic pathway and for validating Bcl-2 family interactions in biochemical and cellular assays.

Why Generic BH3 Peptide Substitution Fails: Bim BH3, Peptide IV Differentiation by Target Spectrum and Effector Activation Profile


Generic substitution of BH3 peptides is not scientifically valid because pro-apoptotic BH3-only proteins exhibit fundamentally distinct binding profiles against anti-apoptotic Bcl-2 family members and differential capacities for direct effector activation. Analysis of eight BH3 peptides against five pro-survival proteins reveals that binding affinities vary over 10,000-fold across different peptide-target pairs [1]. Bim BH3 and Puma BH3 engage all pro-survival proteins (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1) with potent and comparable affinity, whereas Bad BH3 binds tightly to Bcl-2, Bcl-xL, and Bcl-w but shows negligible binding to Mcl-1 and A1 [1]. Noxa BH3 binds only Mcl-1 and A1 [1]. Furthermore, while Bim and Bid are both direct activators of Bax and Bak, Bad and Bik cannot directly activate these effectors and instead function exclusively as sensitizers by displacing activator BH3 domains [2]. Consequently, substituting Bim BH3 with Bad BH3 or Noxa BH3 will yield fundamentally different experimental outcomes—altered target engagement, loss of Mcl-1 inhibition, and absence of direct Bax/Bak activation—rendering cross-peptide comparisons invalid without explicit verification of the specific interaction being interrogated.

Bim BH3, Peptide IV: Quantified Differentiation Evidence Against Closest Analogs (Bid BH3, Bad BH3, Noxa BH3, Bmf BH3)


Fivefold Greater Bax-Binding Potency of Bim BH3 Versus Bid BH3 Encoded by a Single Amino Acid Difference

Crystal structure analysis and mutagenesis studies reveal that Bim BH3 exhibits fivefold greater Bax-binding potency compared with Bid BH3, a quantitative difference encoded by a single amino acid variation between the two peptides. This difference directly impacts the efficiency of direct Bax activation in mitochondrial outer membrane permeabilization assays [1].

Apoptosis Bax activation Structural biology BH3-only proteins

Bim BH3 High-Affinity Binding to Mcl-1 (Kd ≈ 90 nM) Versus Negligible Mcl-1 Binding by Bad BH3 (>1 μM)

Fluorescence polarization assays demonstrate that Bim BH3 binds to Mcl-1 with high affinity (Kd = 90 ± 27 nM), whereas Bad BH3 exhibits negligible Mcl-1 binding with Kd > 1 μM [1]. This >11-fold affinity difference renders Bad BH3 functionally inert as an Mcl-1 antagonist, while Bim BH3 effectively engages and neutralizes Mcl-1-mediated pro-survival signaling [1].

Mcl-1 Binding affinity Multiple myeloma BH3 profiling

Bim BH3 Binds All Five Pro-Survival Proteins with Potent Affinity, Whereas Noxa BH3 Binds Only Mcl-1 and A1

Comprehensive binding analysis across eight BH3 peptides and five anti-apoptotic Bcl-2 proteins reveals that Bim BH3 and Puma BH3 potently engage all five pro-survival targets (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1) with comparable affinity [1]. In contrast, Noxa BH3 binds exclusively to Mcl-1 and A1, with no detectable binding to Bcl-2, Bcl-xL, or Bcl-w [1]. Bim BH3 thus functions as a pan-Bcl-2 antagonist, whereas Noxa BH3 is a selective Mcl-1/A1 ligand.

Bcl-2 family Pan-inhibitor Apoptosis network Binding profile

Bim BH3 Preferentially Activates Bax Over Bak, Whereas Bid BH3 Preferentially Activates Bak Over Bax

Functional assays using Bak−/− and Bax−/− murine embryonic fibroblasts (MEFs) demonstrate that the mitochondrial response to Bim BH3 peptide is selectively attenuated in Bax−/− cells but preserved in Bak−/− cells [1]. Conversely, the response to Bid BH3 peptide is reduced in Bak−/− cells but not in Bax−/− cells [1]. Additionally, lower concentrations of Bim BH3 than Bid BH3 are required to induce Bax oligomerization, whereas the opposite is observed for Bak oligomerization [1].

Bax/Bak activation Effector selectivity Mitochondrial apoptosis MOMP

Bim BH3 Kd for Bcl-xL (0.14 nM) Versus Bmf BH3 Kd for Bcl-xL (185 nM): >1,300-Fold Affinity Difference

Surface plasmon resonance (SPR) measurements reveal that Bim BH3 binds Bcl-xL with a dissociation constant (Kd) of 0.14 nM, whereas Bmf BH3 binds Bcl-xL with a Kd of 185 nM [1]. This represents an approximately 1,321-fold difference in binding affinity between the two BH3 peptides for the same anti-apoptotic target [1].

Bcl-xL Binding kinetics SPR Affinity comparison

Bim BH3 Functions as Direct Bax/Bak Activator, Whereas Bad BH3 and Bik BH3 Cannot Directly Activate Effectors

Functional classification of BH3 peptides distinguishes direct activators (Bim, Bid, Puma) from sensitizers (Bad, Bik, Noxa) [1]. Short peptides representing the BH3 domains of Bim or Bid induce oligomerization of Bak and Bax and release cytochrome c from mitochondria in the absence of additional pro-apoptotic stimuli [1]. In contrast, BH3 peptides from Bad and Bik cannot directly activate Bax or Bak; instead, they function exclusively by binding anti-apoptotic Bcl-2 proteins and displacing activator BH3 domains such as Bim or Bid [1].

Direct activation Bax/Bak Sensitizer vs. activator Cytochrome c release

Bim BH3, Peptide IV: Optimal Research Applications Based on Quantified Differentiation Evidence


BH3 Profiling and Mitochondrial Priming Assessment in Cancer Cells

Bim BH3 is the reference peptide for BH3 profiling assays due to its pan-Bcl-2 binding profile (engages all five pro-survival proteins with high affinity) [1]. Its broad reactivity provides a measure of overall mitochondrial priming state and apoptotic threshold. In contrast, Bad BH3 (Bcl-2/Bcl-xL/Bcl-w selective) or Noxa BH3 (Mcl-1/A1 selective) provide narrower, target-restricted readouts. Procurement of Bim BH3 is essential for standardized BH3 profiling workflows that require a positive control for maximal cytochrome c release and for distinguishing between Mcl-1-primed versus Bcl-2/Bcl-xL-primed cellular dependencies [1].

Bax-Specific Activation Studies and Structural Biology of Bax-BH3 Interactions

For research focused specifically on Bax activation mechanisms, Bim BH3 is the preferred peptide due to its fivefold greater Bax-binding potency compared with Bid BH3 and its reduced reliance on h0 residues for Bax engagement [1]. The available crystal structure of Bim BH3 bound to BaxΔC26 (PDB: 4zie) provides a validated structural framework for mutagenesis studies and rational design of Bax-targeting compounds [1]. Bid BH3, while also a Bax activator, exhibits distinct structural dependencies and lower potency, making Bim BH3 the superior choice for assays where maximal Bax activation efficiency is required [1].

Mcl-1 Antagonism in Multiple Myeloma and Mcl-1-Dependent Cancer Models

In experimental systems where Mcl-1 is the dominant pro-survival dependency (e.g., multiple myeloma, certain AML subtypes), Bim BH3 is uniquely qualified among BH3 peptides due to its high-affinity Mcl-1 binding (Kd = 90 ± 27 nM) [1]. Bad BH3 cannot substitute because it fails to bind Mcl-1 (Kd > 1 μM) [1]. Noxa BH3, while Mcl-1 selective, lacks the broader anti-apoptotic neutralization capacity of Bim BH3 and cannot directly activate Bax/Bak [2]. Bim BH3 provides the combined Mcl-1 engagement and direct effector activation required for Mcl-1-focused apoptotic studies [1].

Positive Control for Pan-Bcl-2 Inhibition in Competitive Binding Assays

Bim BH3 serves as the optimal positive control peptide in fluorescence polarization (FP) and surface plasmon resonance (SPR) assays designed to screen small-molecule BH3 mimetics for pan-Bcl-2 inhibitory activity [1]. Its sub-nanomolar affinity for Bcl-xL (Kd = 0.14 nM) and high affinity across all five pro-survival targets enable robust competitive displacement assays with wide dynamic range [2][3]. Alternative peptides such as Bad BH3 or Bmf BH3 exhibit target selectivity gaps or substantially weaker binding that limit their utility as universal positive controls [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bim BH3, Peptide IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.